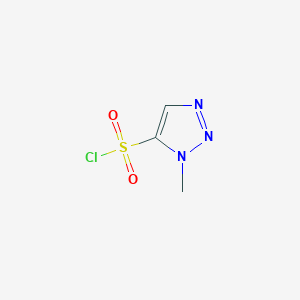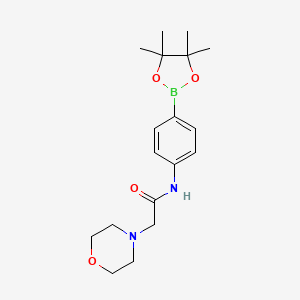
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride
Übersicht
Beschreibung
“(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride” is a chemical compound with the CAS number 1645351-22-9 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride” is C7H13ClN2OS . The molecular weight is 208.71 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride” include a molecular weight of 208.71 . Unfortunately, other specific properties like boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Anticancer Applications
The thiazole ring, a component of the compound , is known for its presence in various biologically active molecules. Thiazole derivatives have been studied for their antimicrobial properties, which could be beneficial in developing new antibiotics . Additionally, thiazole compounds have shown promise in anticancer research, with some derivatives demonstrating cytotoxic activity against human tumor cell lines . This suggests potential applications of (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride in the synthesis of novel therapeutic agents.
Agriculture: Fungicide Development
In agriculture, thiazole derivatives have been utilized for their antifungal properties . The compound could be used to synthesize new fungicides that help protect crops from fungal pathogens, thereby contributing to increased agricultural productivity and food security.
Material Science: Photographic Sensitizers and Vulcanization
Thiazoles are integral in the field of material science, particularly as photographic sensitizers and in rubber vulcanization . The compound could play a role in the development of new materials with improved properties, such as enhanced photosensitivity or thermal stability.
Environmental Science: Biodegradation and Pollution Control
While specific applications in environmental science are not directly cited, the biochemical properties of thiazole derivatives suggest potential uses in biodegradation processes or pollution control measures. Their reactivity could be harnessed to break down environmental pollutants or to create less harmful agricultural chemicals .
Biochemistry: Enzyme Inhibition and Activation
In biochemistry, thiazole derivatives have been explored for their ability to interact with enzymes, either as inhibitors or activators . (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride could be valuable in studying enzyme mechanisms or in the design of enzyme-based assays.
Pharmacology: Drug Design and Discovery
The thiazole moiety is a common feature in many drugs, including those used for treating HIV/AIDS, ulcers, and inflammation . Research into (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride could lead to the discovery of new pharmacological agents with improved efficacy and reduced side effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-N-(1,3-thiazol-5-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.ClH/c1-10-3-2-8-4-7-5-9-6-11-7;/h5-6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAUIGEBQSARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)




![1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1458351.png)
![N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide](/img/structure/B1458352.png)

![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)


